molecular formula C5H10ClNO4P+ B14477946 9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane CAS No. 67177-76-8

9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane

Katalognummer: B14477946
CAS-Nummer: 67177-76-8
Molekulargewicht: 214.56 g/mol
InChI-Schlüssel: YDHPNEFUJYRHOR-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane is a chemical compound with a unique structure that includes chlorine, oxygen, nitrogen, and phosphorus atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chlorine, oxygen, nitrogen, and phosphorus atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

67177-76-8

Molekularformel

C5H10ClNO4P+

Molekulargewicht

214.56 g/mol

IUPAC-Name

2-chloroethoxy-[(methoxycarbonylamino)methyl]-oxophosphanium

InChI

InChI=1S/C5H9ClNO4P/c1-10-5(8)7-4-12(9)11-3-2-6/h2-4H2,1H3/p+1

InChI-Schlüssel

YDHPNEFUJYRHOR-UHFFFAOYSA-O

Kanonische SMILES

COC(=O)NC[P+](=O)OCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.